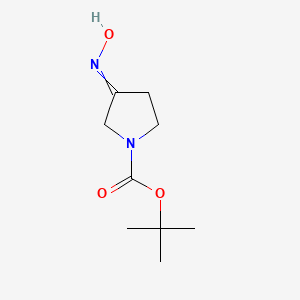

N-Boc-3-pyrrolidinone Oxime

Description

Strategic Importance of Pyrrolidinone Scaffolds in Contemporary Organic Synthesis

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. acs.orgbohrium.comresearchgate.netnih.gov Its prevalence has driven the development of numerous synthetic methods to construct and functionalize this heterocyclic core. acs.orgnih.gov The ability to introduce diverse substituents onto the pyrrolidinone backbone is crucial for tuning the pharmacological properties of potential drug candidates. researchgate.netnih.gov The saturated, three-dimensional nature of the pyrrolidinone ring allows for a greater exploration of chemical space compared to flat, aromatic systems, which is a desirable trait in drug discovery. nih.gov

Reactivity Profile of Oxime Functionalities within Nitrogen Heterocycles

Oximes are highly versatile functional groups with a rich and diverse reaction profile. researchgate.netrsc.org They can act as precursors to iminyl radicals through the homolytic cleavage of the N-O bond, which can then be used to construct various nitrogen-containing heterocycles. researchgate.netrsc.org This reactivity can be triggered by thermal or photochemical conditions. rsc.org Furthermore, the oxime group can participate in a variety of transition-metal-catalyzed reactions, including palladium-catalyzed cyclizations to form substituted pyrrolidines. rsc.org The N-O bond of oximes can be activated by various catalytic systems, leading to the formation of new C-N and C-C bonds, which is a powerful strategy for synthesizing complex nitrogen heterocycles. researchgate.netresearchgate.net

Overview of N-Boc-3-pyrrolidinone Oxime as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis. vulcanchem.com The Boc protecting group on the nitrogen atom allows for the modulation of its reactivity and can be readily removed under acidic conditions when desired. The oxime functionality at the 3-position provides a handle for a wide range of chemical transformations. For instance, it can be reduced to the corresponding amine, hydrolyzed back to the ketone, or undergo rearrangement and cyclization reactions to afford more complex heterocyclic systems. This versatility makes it a valuable starting material for creating libraries of compounds for biological screening.

Scope and Objectives of Academic Research Endeavors

Current research efforts involving this compound and related structures are focused on several key areas. A primary objective is the development of new and efficient synthetic methodologies that utilize this compound as a building block. This includes exploring novel catalytic systems for its transformation and expanding the scope of its known reactions. rsc.orgresearchgate.net Another significant area of research is the application of these synthetic methods to the total synthesis of biologically active natural products and the design of new pharmaceutical agents containing the pyrrolidinone motif. nih.govresearchgate.net Researchers are also investigating the structure-reactivity relationships of oximes within heterocyclic frameworks to better understand and control their chemical behavior. maynoothuniversity.ie

Interactive Data Table: Properties of N-Boc-3-pyrrolidinone

| Property | Value |

| CAS Number | 101385-93-7 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Appearance | Solid |

| Melting Point | 34-38 °C |

| Boiling Point | >110 °C (closed cup) |

Data sourced from sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGFRVVFQKZXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743944 | |

| Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150008-25-6 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxyimino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150008-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of N Boc 3 Pyrrolidinone Oxime

Established Synthetic Pathways

The most conventional and widely utilized methods for preparing N-Boc-3-pyrrolidinone oxime involve direct oximation of the ketone or functionalization of a pre-existing pyrrolidinone core.

Oxime Formation via Condensation Reactions of N-Boc-3-pyrrolidinone with Hydroxylamine (B1172632) Derivatives

The primary and most direct route to this compound is the condensation reaction between N-Boc-3-pyrrolidinone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The reaction is generally carried out in a protic solvent, such as ethanol (B145695) or a mixture of water and ethanol. A base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. Common bases for this purpose include sodium carbonate, sodium acetate, or organic bases like pyridine. The reaction typically proceeds at room temperature or with gentle heating to achieve high yields of the desired oxime. The product exists as a mixture of (E)- and (Z)-isomers.

Table 1: Representative Conditions for Condensation Synthesis

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| N-Boc-3-pyrrolidinone | Hydroxylamine hydrochloride, Sodium carbonate | Water/Ethanol | Room Temperature, 24h | ~67% |

This table presents illustrative data compiled from typical laboratory procedures.

Functionalization of Pre-formed N-Boc-Pyrrolidinone Derivatives Leading to the Oxime

While direct condensation is the most common method, alternative pathways involving the functionalization of a pyrrolidinone ring already bearing a different C3 substituent are theoretically possible, though less frequently employed for this specific target. Such routes could include the reduction of a 3-nitro-N-Boc-pyrrolidinone or the oxidation of a 3-amino-N-Boc-pyrrolidinone. However, these multi-step sequences are more complex and less atom-economical compared to the direct condensation of the readily available N-Boc-3-pyrrolidinone. Therefore, the condensation reaction remains the most established and synthetically practical pathway.

Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for oxime synthesis, which are applicable to N-Boc-3-pyrrolidinone. These protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Solvent-Free Synthesis: A notable green approach is the use of grindstone chemistry. In this method, the solid ketone (N-Boc-3-pyrrolidinone), hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) are ground together in a mortar and pestle. This solvent-free technique proceeds rapidly at room temperature and often results in high yields, minimizing solvent waste.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate the oximation of ketones in greener solvents like water and ethanol. This method leads to shorter reaction times and high yields under mild conditions compared to conventional heating.

Aqueous and Catalytic Conditions: Protocols using natural, biodegradable acid catalysts in aqueous media or under solvent-free conditions have been developed for oximation. Furthermore, electrosynthesis from nitrates and carbonyl compounds in acidic media represents an innovative and green strategy for C-N bond formation.

Application of Green Chemistry Principles

The traditional synthesis of this compound involves the condensation reaction between N-Boc-3-pyrrolidinone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. While effective, this method often involves solvents and reagents that are suboptimal from a green chemistry perspective. The application of green chemistry principles aims to mitigate these drawbacks by focusing on areas such as solvent selection, reaction efficiency, and the use of catalysts.

Research into the synthesis of related oxime compounds has demonstrated the significant impact of optimizing reaction conditions to align with green chemistry goals. osti.gov For instance, the choice of solvent is critical; moving away from chlorinated solvents like dichloromethane (B109758) (DCM) towards more benign alternatives such as ethanol or even aqueous systems can drastically reduce the environmental impact of the process. osti.govorganic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been noted as an effective and recyclable solvent for the N-tert-butyloxycarbonylation of amines, a key step in preparing the precursor. organic-chemistry.org

Another key principle is the use of catalytic reagents over stoichiometric ones. In the oximation reaction, a stoichiometric amount of base is typically required to neutralize the hydrochloric acid liberated from the hydroxylamine salt. Investigations into similar transformations have explored the use of catalytic systems to improve efficiency and reduce waste. rsc.org For example, palladium-catalyzed cyclizations of oxime esters have been developed, showcasing the potential for metal catalysis in forming C-N bonds in related heterocyclic systems. rsc.org While not a direct oximation, this highlights a strategic shift towards catalysis.

The following table summarizes potential green chemistry improvements applicable to the synthesis of this compound, based on findings from related chemical literature.

| Green Chemistry Principle | Traditional Method Component | Potential Green Improvement | Scientific Rationale |

| Safer Solvents | Dichloromethane, Toluene | Ethanol, Water, HFIP | Reduces toxicity and environmental impact; improves process safety. osti.govorganic-chemistry.org |

| Catalysis | Stoichiometric base (e.g., Triethylamine) | Catalytic base or alternative catalytic system | Reduces waste, improves atom economy, and simplifies purification. rsc.org |

| Reaction Conditions | Room or elevated temperature over long periods | Optimized temperature and reaction time | Minimizes energy consumption and potential side reactions. osti.gov |

| Atom Economy | Use of protecting groups and activating agents | Direct oximation with minimal reagents | Maximizes the incorporation of starting materials into the final product. |

By systematically applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the modern imperatives of chemical manufacturing.

Continuous Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis, offering enhanced control, safety, and scalability. researchgate.net The synthesis of this compound is a prime candidate for adaptation to a flow process, which can overcome limitations associated with batch reactions, such as poor heat transfer and challenges in maintaining homogeneity.

In a continuous flow setup, solutions of N-Boc-3-pyrrolidinone and hydroxylamine would be pumped from separate reservoirs, combined at a T-junction, and then passed through a heated reactor coil. The precise control over parameters such as residence time, temperature, and stoichiometry allows for rapid reaction optimization and can lead to higher yields and purity. researchgate.net Research on flow chemistry for other oxime-related reactions has shown that processes can be run efficiently at temperatures higher than those feasible in batch reactors, significantly accelerating the reaction rate. researchgate.net This intensification allowed for the generation of a key pharmaceutical intermediate at a rate of 120 g/h, demonstrating the scalability of the approach. researchgate.net

Automated synthesis platforms can be integrated with flow reactors to further accelerate development. portico.org These systems can perform a series of experiments automatically, varying reaction parameters to build a comprehensive model of the reaction space. For instance, an automated system could screen different solvents, bases, and temperatures to rapidly identify the optimal conditions for the oximation of N-Boc-3-pyrrolidinone, a task that would be laborious and time-consuming using manual batch methods. portico.org

The table below contrasts a conventional batch synthesis with a conceptual continuous flow process for producing this compound.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

| Temperature Control | Subject to gradients, potential for local hotspots | Precise and uniform heating of the reactor coil | Improved selectivity, reduced byproduct formation, and enhanced safety. researchgate.net |

| Reaction Time | Several hours to overnight | Minutes (defined by residence time in the reactor) | Drastic increase in productivity and reactor throughput. researchgate.netbeilstein-journals.org |

| Scalability | Difficult; requires larger, specialized reactors | Straightforward; achieved by running the system for longer periods ("scaling out") | Simplified transition from laboratory-scale to production-scale. researchgate.net |

| Safety | Large volumes of reagents mixed at once | Small reaction volume at any given time | Inherently safer, with minimized risk from exothermic events or hazardous intermediates. |

| Optimization | Slow, one-at-a-time experimentation | Rapid, automated screening of conditions | Accelerated process development and discovery of optimal parameters. portico.org |

By leveraging continuous flow and automated synthesis, the production of this compound can be transformed into a highly efficient, controlled, and scalable process, meeting the demands for this important chemical intermediate in a modern manufacturing context.

Reactivity, Transformations, and Mechanistic Investigations of N Boc 3 Pyrrolidinone Oxime

Reactions Involving the Oxime Moiety

The oxime functional group is the primary center of reactivity in N-Boc-3-pyrrolidinone oxime, participating in a variety of transformations that are fundamental to synthetic organic chemistry.

The reduction of the oxime group in this compound is a key transformation for accessing valuable saturated nitrogen-containing heterocycles, specifically N-Boc-3-aminopyrrolidine and its corresponding hydroxylamine (B1172632) derivative. The choice of reducing agent and reaction conditions dictates the outcome, allowing for selective synthesis of either the primary amine or the hydroxylamine.

Reduction to Amines: Complete reduction of the C=NOH group to a primary amino group (CH-NH2) is typically achieved using strong reducing agents or catalytic hydrogenation. Reagents like lithium aluminum hydride (LAH) are effective for this transformation. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is another widely used method. These methods are foundational for converting the oxime into N-Boc-3-aminopyrrolidine, a crucial building block in medicinal chemistry.

Reduction to Hydroxylamines: The partial and selective reduction of the oxime to a hydroxylamine (CH-NHOH) requires milder and more specific reducing agents to prevent over-reduction to the amine. nih.gov Reagents such as sodium cyanoborohydride (NaBH3CN) or lithium borohydride (B1222165) (LiBH4) under controlled pH conditions are often employed for this purpose. organic-chemistry.org This transformation is challenging because the N-O bond is susceptible to cleavage. nih.gov The resulting N-Boc-3-(hydroxyamino)pyrrolidine is a versatile synthetic intermediate.

Table 1: Selective Reduction of this compound This table is based on established methods for oxime reduction.

| Product | Reagent(s) | Typical Conditions |

| N-Boc-3-aminopyrrolidine | Lithium aluminum hydride (LAH) | Anhydrous ether or THF |

| N-Boc-3-aminopyrrolidine | Catalytic Hydrogenation (H2) | Raney Ni, Pd/C, or PtO2 catalyst |

| N-Boc-3-(hydroxyamino)pyrrolidine | Sodium cyanoborohydride (NaBH3CN) | Acidic medium (e.g., acetic acid) |

| N-Boc-3-(hydroxyamino)pyrrolidine | Lithium borohydride (LiBH4) | Tetrahydrofuran (THF), room temp. organic-chemistry.org |

The oxime of N-Boc-3-pyrrolidinone is susceptible to acid-catalyzed rearrangement, most notably the Beckmann rearrangement. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction transforms the cyclic ketoxime into a six-membered ring lactam, representing a ring-expansion of the original pyrrolidinone core.

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid or reaction with reagents like phosphorus pentachloride (PCl5) or tosyl chloride (TsCl). wikipedia.orgalfa-chemistry.com This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.org In the case of this compound, one of the α-carbons of the pyrrolidine (B122466) ring migrates, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding lactam. The expected product from this rearrangement would be a derivative of N-Boc-piperidine-4-one. The stereochemistry of the oxime (E/Z isomerism) dictates which of the two α-carbons migrates, potentially leading to two different regioisomeric lactam products.

Table 2: Reagents for Beckmann Rearrangement

| Reagent(s) | Function |

| Sulfuric Acid (H2SO4) | Acid catalyst, protonates the hydroxyl group. wikipedia.org |

| Polyphosphoric Acid (PPA) | Acid catalyst and dehydrating agent. wikipedia.org |

| Phosphorus Pentachloride (PCl5) | Converts hydroxyl into a better leaving group. wikipedia.org |

| Thionyl Chloride (SOCl2) | Converts hydroxyl into a better leaving group. wikipedia.org |

| Tosyl Chloride (TsCl) | Converts hydroxyl into a tosylate, a good leaving group. wikipedia.org |

This compound can serve as a precursor for the formation of a cyclic nitrone. Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to generate five-membered heterocyclic rings. qu.edu.sarsc.orgchesci.com This reaction is a powerful tool for constructing complex molecular architectures, often with high stereocontrol. qu.edu.sa

The formation of the corresponding cyclic nitrone from the oxime typically involves N-alkylation. The resulting nitrone can then react in situ with a dipolarophile. For example, reaction with an alkene would yield a fused isoxazolidine (B1194047) ring system. researchgate.netsemanticscholar.orgnih.gov The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the nitrone and the dipolarophile. nih.gov This cascade approach, involving in situ nitrone formation followed by cycloaddition, provides an efficient route to novel polycyclic N,O-heterocycles. rsc.org

Table 3: 1,3-Dipolar Cycloaddition of Derived Nitrone

| Dipolarophile | Product Class |

| Alkene (e.g., styrene) | Fused Isoxazolidine |

| Alkyne (e.g., phenylacetylene) | Fused Isoxazoline |

| Maleimide | Fused Pyrrolo-isoxazolidine |

The lone pairs on the nitrogen and oxygen atoms of the oxime moiety are nucleophilic and can be targeted for functionalization through alkylation or acylation reactions. These reactions yield oxime ethers and oxime esters, respectively, which can have altered reactivity and be useful intermediates in their own right.

O-Functionalization: The oxygen atom of the oxime is generally more nucleophilic and can be readily alkylated or acylated under basic conditions. O-alkylation, typically using an alkyl halide in the presence of a base like sodium hydride, produces oxime ethers. O-acylation with an acyl chloride or anhydride (B1165640) yields the corresponding oxime ester. These O-substituted derivatives are often more stable and can be used in subsequent transformations. organic-chemistry.org

N-Functionalization: Direct N-alkylation of the oxime can lead to the formation of a nitrone, as discussed in the previous section. This transformation is crucial for engaging the molecule in 1,3-dipolar cycloaddition reactions. organic-chemistry.org

Table 4: Functionalization of the Oxime Moiety

| Reaction Type | Reagent(s) | Product |

| O-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | Oxime ether |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Oxime ester |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Cyclic Nitrone |

Reactivity of the Pyrrolidinone Core

Beyond the oxime, the N-Boc-pyrrolidinone scaffold itself possesses sites of reactivity, particularly at the carbon atoms alpha to the carbonyl group.

The protons on the carbons alpha to the carbonyl group (the C2 and C4 positions) of the parent ketone, N-Boc-3-pyrrolidinone, are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of functional groups at these positions. While the oxime is present, this reactivity is typically associated with the parent ketone.

Palladium-catalyzed C-H arylation has been demonstrated on related N-Boc-pyrrolidine systems. acs.org For pyrrolidine-3-carboxylic acid derivatives, which are structurally analogous to N-Boc-3-pyrrolidinone, palladium catalysis can direct arylation preferentially to the C4 position. acs.orgacs.org This regioselectivity is influenced by steric factors and the nature of the directing group. acs.org

Another key transformation is the deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as (-)-sparteine, to generate a configurationally stable organolithium species. acs.org This intermediate can then undergo reactions such as carboxylation (by quenching with CO2) or Negishi coupling with aryl bromides to introduce substituents at the alpha position. acs.orgthieme-connect.com These methods provide access to a wide range of substituted pyrrolidine derivatives. nih.govrsc.org

Table 5: Alpha-Functionalization of the Pyrrolidinone Core (via Parent Ketone)

| Position | Reaction Type | Reagent(s) | Product |

| C4 | C-H Arylation | Aryl halide, Pd(OAc)2, Base | 4-Aryl-N-Boc-3-pyrrolidinone acs.org |

| C2/C4 | Alkylation | Strong base (e.g., LDA), Alkyl halide | 2/4-Alkyl-N-Boc-3-pyrrolidinone |

| C2 | Carboxylation | s-BuLi, (-)-sparteine, CO2 | N-Boc-3-oxopyrrolidine-2-carboxylic acid thieme-connect.com |

| C2 | Arylation (Negishi) | s-BuLi, ZnCl2, Aryl bromide, Pd catalyst | 2-Aryl-N-Boc-pyrrolidine acs.org |

Ring-Opening and Ring-Expansion Reactions

The chemical behavior of this compound is significantly influenced by the oxime moiety, which can participate in classic rearrangement reactions, leading to novel heterocyclic structures.

The primary ring-expansion pathway anticipated for cyclic ketoximes is the Beckmann rearrangement, which transforms an oxime into an amide or lactam under acidic conditions. wikipedia.orgbeilstein-journals.org This reaction proceeds via the migration of the alkyl group positioned anti-periplanar to the hydroxyl leaving group on the oxime nitrogen. beilstein-journals.orgorganic-chemistry.org For this compound, this transformation would yield a six-membered piperidinone-based lactam. The reaction is typically catalyzed by strong acids like sulfuric acid, or reagents such as tosyl chloride and phosphorus pentachloride. wikipedia.org

In addition to the classic acid-catalyzed Beckmann rearrangement, reductive ring-expansion reactions of heterocyclic ketoximes have been explored using various aluminum reductants. mdpi.com A systematic study on thiochroman-4-one (B147511) oxime, a related heterocyclic ketoxime, demonstrated that the choice of reductant is critical for favoring ring expansion over simple reduction of the oxime. mdpi.com While reagents like LiAlH₄ and Red-Al produced the expanded amine in low yields along with significant amounts of the simple primary amine, a combination of LiAlH₄ and AlCl₃ (forming AlHCl₂) was found to be highly effective. mdpi.com

| Reductant | Solvent | Yield of Ring-Expanded Product (%) | Yield of Primary Amine (%) |

|---|---|---|---|

| LiAlH₄ | THF | 29 | Substantial amounts |

| Red-Al | THF | 31 | 18 |

| LiAlH(OᵗBu)₃ | THF | 0 | 0 |

| AlH₃ | CPME | 78 | 0 |

| AlHCl₂ (LiAlH₄/AlCl₃ 1:3) | CPME | 91 | 0 |

A competing reaction to the Beckmann rearrangement is Beckmann fragmentation. wikipedia.org This ring-opening pathway becomes significant if the group alpha to the oxime can effectively stabilize a carbocation. wikipedia.org Fragmentation of this compound would lead to the formation of a nitrile-containing carboxylic acid derivative. The choice of reaction conditions and catalyst can often be tuned to favor either rearrangement or fragmentation.

Influence of the N-Boc Protecting Group on Compound Reactivity and Selectivity

The N-tert-butyloxycarbonyl (Boc) group is not merely a passive spectator; it exerts significant electronic and steric influence on the reactivity and selectivity of reactions involving the pyrrolidinone ring.

The N-Boc group is well-known for its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, yet it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netnih.gov This differential stability is a cornerstone of its utility in multistep synthesis.

Electronically, the carbamate (B1207046) functionality of the Boc group is electron-withdrawing, which decreases the nucleophilicity of the ring nitrogen. This electronic modulation can affect the reactivity of the entire heterocyclic system. Furthermore, the bulky tert-butyl group imposes considerable steric hindrance. This steric demand can direct incoming reagents to the less hindered face of the molecule, thereby controlling diastereoselectivity in addition reactions. In related systems, such as N-Boc-piperidine, the Boc group has been shown to direct the regioselectivity of lithiation to the C2 position. nih.gov

The rotational conformation of the Boc group itself can be a critical, often overlooked, factor in determining reactivity. Studies on the lithiation-substitution of N-Boc-2-phenylpyrrolidine have shown that the rate of rotation around the N-C(O) bond is slow at low temperatures. york.ac.uk This slow rotational dynamic was found to be responsible for low reaction yields at -78 °C, as only one conformer is reactive. Increasing the temperature to -50 °C increased the rate of rotation and dramatically improved yields, demonstrating a tangible kinetic influence of the protecting group's conformation. york.ac.uk

Detailed Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways.

Transition State Analysis and Reaction Pathways

The mechanism of the Beckmann rearrangement has been extensively studied. The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org The key step involves a concerted 1,2-alkyl shift, where the group anti to the N-O bond migrates to the electron-deficient nitrogen atom as the water molecule departs. organic-chemistry.org This migration proceeds through a three-membered transition state.

The process avoids the formation of a highly unstable free nitrene. organic-chemistry.org The initial product of this migration is a nitrilium ion intermediate. This electrophilic species is then attacked by a nucleophile, typically water, which, after deprotonation, yields the final lactam product. wikipedia.org For this compound, the migrating group would be the C4 carbon of the pyrrolidine ring, leading to the formation of a six-membered N-Boc-piperazinone derivative. While this pathway is well-established for oximes in general, specific transition state analyses using computational methods for the this compound substrate are not widely available in the literature.

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis provides a powerful tool for controlling the reactivity and, particularly, the stereoselectivity of transformations involving the N-Boc-3-pyrrolidinone core. Biocatalysis, in particular, has emerged as a highly effective strategy for the asymmetric synthesis of chiral pyrrolidines from the parent ketone, N-Boc-3-pyrrolidinone. nih.gov

Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) can convert the prochiral ketone into highly enantioenriched alcohols and amines, respectively. nih.gov These enzymes create a chiral active site environment that forces the substrate to bind in a specific orientation, leading to the delivery of a hydride (from a cofactor) or an amino group to a single face of the carbonyl. This precise control results in products with exceptionally high enantiomeric excess (>99% ee). nih.gov

Research has shown that the choice of enzyme is critical for achieving the desired stereoisomer. For instance, different KREDs can exhibit opposite enantiopreferences, yielding either the (R)- or (S)-alcohol. nih.gov Interestingly, a study comparing the reduction of five-membered N-Boc-3-pyrrolidinone with a seven-membered analogue revealed a complete inversion of the enzymes' standard enantiopreference for the larger ring. nih.gov This switch highlights the profound influence of the catalyst's active site in interpreting subtle conformational differences of the substrate to dictate stereochemical outcomes. nih.gov

| Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| FsKRED | N-Boc-3-hydroxypyrrolidine | 80 ± 2 | >99 | R |

| LsKRED | N-Boc-3-hydroxypyrrolidine | 83 ± 1 | >99 | S |

| KRED-NADH-101 | N-Boc-3-hydroxypyrrolidine | 90 ± 1 | >99 | S |

Strategic Utility of N Boc 3 Pyrrolidinone Oxime in Complex Molecule Synthesis

Precursor to Diverse Nitrogen-Containing Heterocycles

The reactivity of the oxime moiety in N-Boc-3-pyrrolidinone oxime allows for its transformation into a variety of nitrogen-containing heterocycles, including substituted pyrrolidines, pyrrolines, and more complex fused, bridged, and spirocyclic systems.

This compound serves as a valuable precursor for the synthesis of substituted pyrrolidines and pyrrolines. The oxime functionality can be readily transformed into other nitrogen-containing groups, providing access to a range of derivatives.

One key transformation is the reduction of the oxime to a primary amine, yielding N-Boc-3-aminopyrrolidine. This conversion is of significant interest as the 3-aminopyrrolidine (B1265635) scaffold is a common motif in many biologically active compounds. The reduction can be achieved using various reducing agents, with methods like catalytic hydrogenation over Raney Nickel being effective. This process transforms the C=N bond of the oxime into a C-N single bond, furnishing the corresponding amine.

Furthermore, activated oximes are excellent electrophiles for intramolecular cyclization reactions. For instance, the direct nucleophilic attack of stabilized enolates at the nitrogen of an activated oxime can lead to the formation of substituted pyrrolines. researchgate.net This ring-closure process can effectively compete with the more common Beckmann rearrangement. Subsequent reduction of the resulting pyrrolines provides a diastereoselective route to the corresponding substituted pyrrolidines. researchgate.net This two-step sequence from an activated oxime offers a rapid and efficient method for constructing these saturated heterocyclic systems from readily available precursors. researchgate.net

A summary of reagents and the resulting products from this compound is presented in the table below.

| Starting Material | Reagent/Condition | Product |

| This compound | Raney Nickel, H₂ | N-Boc-3-aminopyrrolidine |

| Activated this compound | Stabilized Enolate | Substituted N-Boc-pyrrolines |

| Substituted N-Boc-pyrrolines | Reduction | Diastereomerically enriched substituted N-Boc-pyrrolidines |

The strategic placement of functional groups within this compound and its derivatives can facilitate intramolecular reactions to construct more complex fused and bridged polycyclic systems. While direct examples starting from this compound are not extensively documented, the principles of oxime chemistry suggest plausible pathways.

For instance, the oxime nitrogen can act as a nucleophile in intramolecular cyclization reactions. If a suitable electrophilic center is introduced elsewhere in the molecule, a ring-forming reaction can occur, leading to a fused or bridged system. An example of a related intramolecular cyclization involves the reaction of an N-Boc protected amine with an in-situ generated aryne to form benzazepines. While not a direct analogue, this demonstrates the potential for intramolecular cyclizations of N-Boc protected nitrogen heterocycles.

Furthermore, rearrangements of oximes, such as the Beckmann rearrangement, can be exploited to form larger ring systems. In the case of this compound, a Beckmann rearrangement would lead to the formation of a six-membered lactam, which could then be a precursor to fused piperidine-based structures. The specific conditions of the rearrangement would dictate the migratory aptitude of the adjacent carbon atoms and thus the final product.

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their three-dimensional nature. N-Boc-3-pyrrolidinone, the precursor to the oxime, is a known starting material for the synthesis of spirocyclic compounds.

The oxime functionality can also be envisioned as a handle for the construction of spirocycles. For example, a [3+2] cycloaddition reaction involving the oxime or a derivative thereof, such as a nitrone formed by alkylation of the oxime, could be a viable strategy. In such a reaction, the nitrone would act as a 1,3-dipole, reacting with a dipolarophile to form a five-membered ring spiro-fused at the 3-position of the pyrrolidine (B122466) ring.

Another potential route involves the intramolecular rearrangement of a suitably substituted oxime derivative. For instance, a molecule containing a nucleophilic group tethered to the oxime oxygen could undergo an intramolecular attack at the C3 position of the pyrrolidine ring, leading to the formation of a spirocyclic system. While specific examples utilizing this compound in this manner are not prevalent in the literature, the underlying chemical principles support its potential in this area.

Applications in the Total Synthesis of Natural Products and Bioactive Scaffolds

The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and pharmaceutically active compounds. This compound, as a precursor to functionalized pyrrolidines, plays a crucial role in the synthesis of these important molecules.

Chirality is a key feature of most biologically active molecules, and the stereoselective synthesis of these compounds is a major focus of modern organic chemistry. N-Boc-3-pyrrolidinone can be converted to chiral 3-hydroxypyrrolidines and 3-aminopyrrolidines through stereoselective biocatalytic reductions or transaminations. nih.gov These chiral building blocks are then used in the synthesis of more complex molecules.

The oxime of N-Boc-3-pyrrolidinone is a key intermediate in the synthesis of chiral 3-aminopyrrolidines. Asymmetric reduction of the C=N bond of the oxime can provide access to enantiomerically enriched 3-aminopyrrolidines. This can be achieved using chiral catalysts or enzymes. For example, the use of amine transaminases for the stereoselective transamination of N-protected-3-pyrrolidinone is a known method to produce chiral aminopyrrolidines. nih.gov The resulting chiral 3-aminopyrrolidine can then be incorporated into the synthesis of natural products or their analogues. The Boc protecting group is particularly useful in these synthetic sequences as it is stable under a variety of reaction conditions and can be easily removed at a later stage.

The 3-substituted pyrrolidine motif is a common feature in many approved drugs and clinical candidates. This compound is a valuable intermediate for the synthesis of these medicinal chemistry leads.

As previously mentioned, the reduction of this compound provides N-Boc-3-aminopyrrolidine. Enantiomerically pure N-Boc-3-aminopyrrolidines are key intermediates in the synthesis of a number of pharmaceuticals. nih.gov For instance, the anti-cancer agent Leniolisib and the antibiotic Ceftobiprole both contain an enantiopure 3-aminopyrrolidine moiety. nih.gov The synthesis of these complex molecules often relies on the availability of such chiral building blocks.

The versatility of the oxime group allows for further functionalization, leading to a diverse range of 3-substituted pyrrolidines that can be screened for biological activity. The development of efficient synthetic routes to these compounds, starting from readily available materials like this compound, is therefore of high importance to the pharmaceutical industry.

The table below lists some examples of bioactive compounds containing a 3-aminopyrrolidine moiety, for which this compound can serve as a key precursor.

| Compound | Therapeutic Area |

| Leniolisib | Cancer |

| Ceftobiprole | Antibiotic |

| Darifenacin | Overactive Bladder |

| Barnidipine | Hypertension |

Development of Chiral Auxiliaries and Ligands Based on this compound Derivatives

The strategic importance of this compound in the synthesis of complex molecules is significantly amplified by its role as a precursor to a variety of chiral auxiliaries and ligands. The inherent chirality that can be introduced at the C3 position of the pyrrolidine ring, following the reduction of the oxime functionality, provides a versatile scaffold for the design and synthesis of molecules that can effectively control the stereochemical outcome of chemical reactions. The N-Boc protecting group plays a crucial role in this process, not only by modulating the reactivity of the pyrrolidine nitrogen but also by influencing the conformational rigidity of the resulting chiral auxiliaries and ligands, which is often a key factor in achieving high levels of stereoselectivity.

The development of these chiral auxiliaries and ligands from this compound derivatives typically commences with the stereoselective reduction of the oxime to produce enantiomerically enriched (R)- or (S)-N-Boc-3-aminopyrrolidine. This chiral amine then serves as a pivotal building block for the construction of a diverse array of more complex chiral structures. These structures are designed to be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, or to act as ligands that coordinate with a metal center to form a chiral catalyst capable of inducing asymmetry in a catalytic cycle.

Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives

One notable application of N-Boc-3-aminopyrrolidine is in the synthesis of chiral N-(aminocycloalkylene)amino acid derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery. In a reported synthesis, 3-Boc-aminopyrrolidine was utilized in nucleophilic substitution reactions with chiral triflate esters. researchgate.net This reaction resulted in the formation of diastereomeric products with good to high diastereoselectivity. The diastereomeric ratios (dr) of the resulting aminopyrrolidine derivatives were determined by 1H NMR spectroscopy after purification. researchgate.net

| Entry | Chiral Triflate Ester | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (R)-2a | 11a | 79 | 88:12 |

| 2 | (S)-2a | 11a | 75 | 100:0 |

| 3 | (R)-2b | 11b | 54 | 91:9 |

| 4 | (S)-2b | 11b | 62 | 94:6 |

| 5 | (R)-2c | 11c | 65 | 100:0 |

| 6 | (S)-2c | 11c | 71 | 90:10 |

Data sourced from a study on the synthesis of new N-(aminocycloalkylene)amino acid compounds. researchgate.net

Pyrrolidine-Based Organocatalysts for Asymmetric Michael Additions

Chiral pyrrolidine derivatives synthesized from precursors such as N-Boc-3-aminopyrrolidine have been effectively employed as organocatalysts in asymmetric Michael additions. These catalysts are designed to create a sterically demanding chiral environment around the active site, thereby directing the approach of the nucleophile to the electrophile. For instance, novel pyrrolidine-based organocatalysts have been synthesized and their efficacy was evaluated in the Michael addition of aldehydes to nitroolefins. unibo.it The reactions proceeded with high yields and moderate to high enantioselectivities. unibo.it

| Organocatalyst | Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |

| OC1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 99 | 78:22 | 68 |

| OC2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 98 | 75:25 | 69 |

| OC3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 95 | 70:30 | 68 |

| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 97 | 76:24 | 67 |

Performance of new pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. unibo.it

Chiral Pyrrolidine Thioether Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation

The versatility of the chiral pyrrolidine scaffold is further demonstrated in its incorporation into ligands for transition metal-catalyzed reactions. Enantiopure pyrrolidine-based sulfides, acting as N,S-donor ligands, have been synthesized and applied in palladium-catalyzed Tsuji-Trost reactions (asymmetric allylic alkylation). beilstein-journals.org These ligands, derived from chiral 3-hydroxypyrrolidine which is closely related to 3-aminopyrrolidine, have shown to induce high yields and significant enantiomeric excesses in the alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. beilstein-journals.org The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.

The development of such chiral auxiliaries and ligands from this compound derivatives underscores the strategic value of this compound in asymmetric synthesis. The ability to readily access a variety of chiral pyrrolidine-based structures allows for the fine-tuning of steric and electronic properties to achieve optimal performance in a wide range of stereoselective transformations. This adaptability makes this compound a valuable starting material for the creation of sophisticated tools for the construction of complex chiral molecules.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Boc-3-pyrrolidinone oxime in solution. It provides precise information on the connectivity of atoms (configuration) and their spatial arrangement (conformation).

The pyrrolidine (B122466) ring is not planar and is known to adopt two primary puckered "envelope" conformations, C-4 (Cγ) exo and endo. nih.gov The substitution pattern and the nature of the substituents heavily influence the equilibrium between these conformers. nih.gov For this compound, the presence of the bulky N-Boc group and the C3=N-OH moiety introduces significant conformational constraints.

Furthermore, the oxime functional group itself can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the C3-C4 bond of the pyrrolidine ring. High-resolution ¹H and ¹³C NMR are critical for distinguishing between these isomers and for analyzing the ring's conformation.

Detailed Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum reveals key information. The chemical shifts of the methylene (B1212753) protons on the pyrrolidine ring (at C2, C4, and C5) are highly sensitive to the ring's pucker and the E/Z configuration of the oxime. Temperature-dependent NMR studies can be employed to investigate the dynamics of conformational exchange. researchgate.net For instance, signal broadening at lower temperatures can indicate a slowing of the interconversion between different ring conformations on the NMR timescale. researchgate.net

¹³C NMR Spectroscopy: The chemical shift of the C3 carbon is diagnostic of the oxime geometry. Typically, the chemical shifts of ring carbons will differ between the (E) and (Z) isomers due to varying steric and electronic environments.

2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for unambiguous assignments and detailed structural insights.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the E/Z configuration of the oxime. A NOE correlation between the oxime hydroxyl proton (-OH) and the protons on one side of the pyrrolidine ring (e.g., H-2 or H-4) would provide definitive evidence for a specific geometric isomer. It also helps to elucidate the preferred ring conformation by identifying through-space proximities between protons.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for the complete and unambiguous assignment of all proton and carbon signals.

| Proton Assignment | Expected Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations (for Z-isomer) |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.4-1.5 | None | Correlations to C2/C5 protons |

| -CH₂- (C5) | ~3.4-3.6 | -CH₂- (C4) | Correlations to Boc protons |

| -CH₂- (C4) | ~2.7-2.9 | -CH₂- (C5), -CH₂- (C2) | Correlations to -OH (oxime) |

| -CH₂- (C2) | ~3.7-3.9 | -CH₂- (C4) | Correlations to Boc protons |

| =N-OH | Variable (broad) | None | Correlations to C4 protons |

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation (beyond molecular weight)

While routine mass spectrometry (MS) confirms the molecular weight of this compound (185.22 g/mol for the parent ketone), advanced MS techniques offer deeper insights into its reactivity, fragmentation pathways, and potential interactions. bldpharm.comchemspon.com

Techniques such as tandem mass spectrometry (MS/MS) are used to probe the molecule's structure. The parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic losses would include the tert-butyl group (-57 Da), the entire Boc group (-101 Da), and fragments related to the oxime and pyrrolidine ring.

Detailed Research Findings:

A particularly innovative application of advanced MS is in the screening of compound libraries for binding affinity against biological targets. Research on related pyrrolidine oxime derivatives has utilized MS Binding Assays as a powerful tool for identifying new inhibitors of transporters like the γ-aminobutyric acid transporter 1 (GAT1). nih.govnih.gov

Mechanism of MS Binding Assays: In this technique, a library of compounds (such as various oxime derivatives) is incubated with a protein target. nih.gov The mixture is then analyzed by methods like electrospray ionization (ESI) MS. Ligands that bind to the protein are detected as protein-ligand complexes, allowing for the rapid identification of active compounds from a complex mixture. nih.gov

Application to Pyrrolidine Oximes: Studies have successfully generated libraries of pyrrolidine-derived oximes and screened them against membrane-bound transporters. nih.gov The identification of active sub-libraries is followed by deconvolution experiments using single oximes to pinpoint the specific molecule responsible for the binding activity. nih.gov This approach moves beyond simple characterization to provide functional, mechanistic data, demonstrating the potential of this compound derivatives as scaffolds in drug discovery. nih.govnih.gov

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Structural Moiety Lost |

|---|---|---|---|

| 201.12 [M+H]⁺ | 145.08 | 56 | Isobutylene from Boc group |

| 201.12 [M+H]⁺ | 101.07 | 100 | Boc group (as C₅H₈O₂) |

| 201.12 [M+H]⁺ | 84.08 | 117 | Boc group + OH |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemistry Determination

This compound is achiral. However, if a chiral center were introduced, for example, by substitution on the pyrrolidine ring or through reduction of the oxime to a chiral amine, determining the absolute stereochemistry would be crucial. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for this purpose.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution.

Detailed Research Findings:

While no ECD/ORD data exists for this compound itself, studies on structurally related chiral pyrrolidine derivatives demonstrate the power of this approach. For instance, the absolute configuration of enantiomers of N-CBZ-3-fluoropyrrolidine-3-methanol was successfully determined using Vibrational Circular Dichroism (VCD), a related technique. researchgate.net In another study, the absolute configuration of the chiral drug Tolterodine was confirmed using a combination of experimental ECD spectroscopy and theoretical calculations with time-dependent density functional theory (TDDFT). mdpi.com

Methodology: The standard approach involves measuring the experimental ECD spectrum of an enantiomer. mdpi.com Concurrently, computational methods (TDDFT) are used to predict the theoretical ECD spectra for both possible enantiomers (e.g., R and S).

Assignment: The absolute configuration is assigned by matching the experimental spectrum with the calculated one. The agreement in the sign and relative intensity of the Cotton effects across the spectrum provides a high degree of confidence in the assignment. mdpi.com The solvent and temperature can influence the spectra by shifting conformational equilibria, providing further insight into the molecule's flexibility. mdpi.com

X-ray Crystallography for Solid-State Structural Insights and Intermolecular Interactions

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density can be constructed, revealing exact bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would unambiguously determine:

The geometric configuration (E or Z) of the oxime group.

The precise puckering of the five-membered pyrrolidine ring (e.g., envelope or twisted conformation). nih.gov

The conformation of the N-Boc protecting group relative to the ring.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the oxime's -OH group and the carbonyl oxygen of the Boc group.

Detailed Research Findings:

X-ray crystallography has been used to study the conformational effects of substituents on the N-Boc-pyrrolidine ring system. For example, in a study of cis- and trans-4-tert-butylprolines, X-ray analysis revealed how the bulky tert-butyl group locks the pyrrolidine ring into a specific puckered conformation. nih.gov This demonstrates the utility of the technique in understanding how substituents dictate the three-dimensional shape of the core scaffold.

A crystal structure of this compound would likely reveal extensive hydrogen bonding. The oxime hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the oxime and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. These interactions would govern the crystal packing and influence the molecule's physical properties, such as melting point and solubility.

| Structural Parameter | Information Provided | Significance |

|---|---|---|

| Bond Lengths & Angles | Precise values for all bonds and angles in the molecule. | Confirms covalent structure and reveals any strain. |

| Torsional Angles | Defines the pyrrolidine ring pucker and Boc group orientation. | Provides definitive solid-state conformation. nih.gov |

| Oxime Geometry | Unambiguous assignment of E or Z isomerism. | Critical for understanding reactivity and binding. |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals contacts. | Explains crystal packing and physical properties. |

Theoretical and Computational Studies of N Boc 3 Pyrrolidinone Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like N-Boc-3-pyrrolidinone oxime.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), have been utilized to predict the reactivity of this compound, especially in the context of its coordination chemistry. datapdf.com These calculations can determine optimized molecular geometries and predict properties such as oxime-metal binding energies, which are crucial for understanding its role as a ligand. datapdf.com

The electronic properties of the pyrrolidinone core and the influence of the N-Boc protecting group have been investigated in related systems. arabjchem.org For instance, studies on substituted pyrrolidinones have calculated key electronic parameters that are also relevant to this compound. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxime and carbonyl groups, indicating their susceptibility to electrophilic attack, while regions around the hydrogen atoms would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Calculated Electronic Properties for a Related N-Boc Protected Heterocycle (3-amino-4-(Boc-amino)pyridine) Note: This data is for a related compound and serves to illustrate the types of parameters obtained from DFT calculations.

| Parameter | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Gap | 5.09 eV |

| Dipole Moment | 3.58 Debye |

| Data derived from a DFT/B3LYP/6-31+G(d,p) study. researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the mechanisms of related oxime reactions have been thoroughly investigated theoretically. For example, the formation of oximes from ketones and hydroxylamine (B1172632) has been scrutinized using quantum mechanical models. ic.ac.uk These studies have explored the initial nucleophilic addition step, including the role of solvent molecules in facilitating proton transfer, and have calculated the free energies of the transition states for different pathways. ic.ac.uk Such computational scrutiny has revealed that a concerted mechanism involving a cyclic transition state with participating solvent molecules can be energetically favorable over a simple stepwise pathway. ic.ac.uk

Similarly, computational studies on intramolecular oxime transfer reactions leading to the formation of isoxazolines have been performed using DFT (e.g., PBE0/def2-TZVPP). datapdf.comjyu.fi These investigations identify the rate-determining steps by calculating the energy barriers for each elementary step, such as water addition and expulsion. datapdf.comjyu.fi The transition states are located on the potential energy surface, and their structures are optimized. Frequency analysis is then performed to confirm that they are indeed first-order saddle points (possessing one imaginary frequency). datapdf.com

These examples demonstrate the methodology that can be applied to study the reactions of this compound. For instance, its participation in cycloaddition reactions or rearrangements could be modeled to predict the most likely reaction pathways, identify key intermediates and transition states, and understand the factors controlling stereoselectivity.

Prediction and Analysis of Spectroscopic Properties (beyond basic identification)

Computational methods are increasingly used for the accurate prediction of spectroscopic data, which aids in the characterization and structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.gov For a molecule like this compound, computational prediction of NMR spectra could help in assigning the signals of the pyrrolidine (B122466) ring protons and carbons, which can be complex due to the ring's non-planar nature and the presence of the bulky N-Boc group. Furthermore, it could help distinguish between the E and Z isomers of the oxime.

Vibrational spectroscopy (Infrared and Raman) can also be effectively modeled. DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated harmonic frequencies are often scaled to better match experimental data. Such analyses go beyond simple peak identification and allow for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the C=N-OH group of the oxime and the C=O of the Boc group.

Table 2: Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for a Representative Heterocycle Note: This table illustrates the typical accuracy of DFT-based NMR prediction.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 130.1 | 132.5 |

| C2 | 115.8 | 117.2 |

| C3 | 145.3 | 147.1 |

| C4 | 118.9 | 120.4 |

| Data for a generic heterocyclic compound to demonstrate typical predictive accuracy. researchgate.net |

Conformational Analysis and Energy Landscapes

This compound possesses significant conformational flexibility, which can be explored through computational conformational analysis. This involves identifying the stable conformers (local minima on the potential energy surface) and mapping the energy barriers between them.

A key structural feature of this compound is the potential for E/Z isomerism about the C=N double bond of the oxime group. These two isomers can have different energies, spectroscopic properties, and reactivity. Computational studies can predict the relative stabilities of the E and Z isomers. nih.gov

Another important aspect is the conformation of the five-membered pyrrolidine ring. Pyrrolidine rings are not planar and adopt puckered conformations, typically described as envelope or twist forms. The specific puckering is influenced by the substituents on the ring. The bulky N-Boc group and the sp²-hybridized carbon of the oxime will significantly influence the preferred ring conformation. Computational studies on related N-alkoxyamides have demonstrated the use of puckering parameters to comprehensively analyze the conformations of such ring systems in transition states. nih.govresearchgate.net

Finally, rotation around the C-N bond of the tert-butoxycarbonyl (Boc) group introduces another degree of conformational freedom. The energy landscape of this compound would therefore be complex, with multiple low-energy conformers corresponding to different combinations of oxime E/Z isomerism, ring puckering, and Boc group orientation. Computational potential energy surface scans can be performed to identify these stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's dynamic behavior.

Future Directions and Emerging Research Opportunities

Exploration of Novel Reactivity Modes and Chemical Transformations

While the fundamental reactivity of the oxime group is well-established, its placement within the N-Boc-3-pyrrolidinone framework opens avenues for novel chemical transformations. Future research will likely focus on several key areas:

Beckmann Rearrangement: A classic transformation of oximes, the Beckmann rearrangement, could provide a pathway to novel lactams. chemspon.combldpharm.commdpi.com In the case of N-Boc-3-pyrrolidinone oxime, this acid-catalyzed rearrangement would lead to the formation of a six-membered lactam, a valuable scaffold in medicinal chemistry and polymer science. The stereospecificity of this rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates, offers precise control over the resulting product architecture. chemspon.com

Reduction and Oxidation: The oxime moiety is readily susceptible to both reduction and oxidation, providing access to a range of functional groups. Reduction, using agents like sodium borohydride (B1222165) or lithium aluminum hydride, can yield the corresponding 3-aminopyrrolidine (B1265635) derivative. nih.gov Conversely, oxidation can produce nitroso or nitro compounds, further expanding the synthetic utility of this scaffold. nih.gov

Cycloaddition Reactions: The C=N bond of the oxime can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with suitable dipolarophiles could lead to the synthesis of complex, polycyclic heterocyclic systems containing the pyrrolidine (B122466) core. mdpi.com

A summary of potential transformations is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Product | Significance |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Substituted Lactam | Access to novel heterocyclic scaffolds for drug discovery and polymer precursors. |

| Reduction | NaBH₄, LiAlH₄ | N-Boc-3-aminopyrrolidine | Synthesis of chiral amines, important building blocks in pharmaceuticals. |

| Oxidation | Dess-Martin periodinane, m-CPBA | N-Boc-3-nitroso/nitro-pyrrolidine | Introduction of new functional groups for further derivatization. |

| [3+2] Cycloaddition | Alkenes, Alkynes | Polycyclic heterocycles | Construction of complex molecular architectures. |

Integration into Machine Learning-Driven Reaction Prediction and Synthesis Planning

The increasing integration of machine learning (ML) in chemical research presents a significant opportunity for accelerating the exploration of this compound's chemical space. While direct ML studies on this specific oxime are nascent, the groundwork for its inclusion in predictive models is being laid through computational studies.

Computational methods, particularly density functional theory (DFT) calculations, have been employed to predict the reactivity of this compound, for example, in coordination chemistry by modeling oxime-metal binding energies. nih.gov Such computational data is invaluable for training ML models to predict reaction outcomes and optimize reaction conditions.

Future integration of this compound into ML-driven platforms could involve:

Predictive Modeling: Training neural networks and other ML algorithms on datasets containing the reactions and properties of this compound and its analogues. This would enable the in silico prediction of novel reactions, their yields, and potential side products.

Retrosynthetic Analysis: Incorporating the reactivity rules of this compound into retrosynthesis software. This would allow chemists to identify efficient synthetic routes to complex target molecules that incorporate this versatile building block.

Property Prediction: Using ML models to predict the physicochemical and biological properties of virtual libraries of this compound derivatives, thereby prioritizing the synthesis of compounds with desired characteristics.

Development of this compound Analogues with Tunable Reactivity

The synthesis of analogues of this compound with tailored reactivity is a promising area of research. By introducing substituents at various positions of the pyrrolidine ring, it is possible to modulate the electronic and steric properties of the oxime functional group.

For instance, the synthesis of 4,4-disubstituted-3-oxopyrrolidones has been reported, which can serve as precursors to a wide range of this compound analogues. nih.gov The nature of these substituents would directly influence the reactivity of the oxime. Electron-withdrawing groups, for example, could enhance the electrophilicity of the oxime carbon, while bulky substituents could introduce steric hindrance, leading to altered regioselectivity in certain reactions.

The development of such analogues would provide a library of building blocks with a spectrum of reactivities, enabling fine-tuning of their performance in various synthetic applications.

| Analogue Type | Synthetic Precursor | Potential Impact on Reactivity |

| 4,4-disubstituted | 4,4-disubstituted-3-oxopyrrolidones | Steric and electronic tuning of the oxime group. |

| Pyrrolidine-3-acetic acid derived oximes | Pyrrolidine-3-acetic acid derivatives | Introduction of a carboxylic acid functionality for further conjugation. |

Applications in Catalysis and Materials Science (e.g., as novel ligands or polymeric precursors)

The unique structural features of this compound suggest its potential utility in the fields of catalysis and materials science.

Novel Ligands: The oxime nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers. Computational studies have already begun to explore the binding energies of this compound with metals like copper and nickel, suggesting its potential in the development of novel catalysts for a variety of organic transformations. nih.gov The pyrrolidine scaffold allows for the introduction of chiral centers, making these potential ligands attractive for asymmetric catalysis.

Polymeric Precursors: The Beckmann rearrangement of this compound would yield a lactam. chemspon.combldpharm.commdpi.com Lactams are important monomers for the synthesis of polyamides, such as Nylon-6, through ring-opening polymerization. This positions this compound as a potential precursor for novel polyamide materials with tailored properties. Furthermore, solid-phase synthesis of polyamides has been demonstrated using oxime resins, highlighting the compatibility of the oxime functionality with polymer synthesis methodologies. nih.gov The development of polymers derived from this scaffold could lead to new materials with unique thermal and mechanical properties.

Q & A

Basic: What are the optimal synthetic routes for N-Boc-3-pyrrolidinone oxime?

Methodological Answer:

this compound can be synthesized via nucleophilic addition of hydroxylamine to N-Boc-3-pyrrolidinone. Key steps include:

- Reagent Ratios : Use hydroxylamine hydrochloride (1.2–1.5 equivalents) in ethanol/water under reflux (60–80°C) for 6–12 hours.

- Purification : Crystallization from ethyl acetate/hexane yields high-purity oxime (≥95%) .

- Critical Parameters : pH control (8–9) using sodium carbonate minimizes side reactions (e.g., over-oxidation).

Basic: How should researchers characterize this compound for structural validation?

Methodological Answer:

Combine spectroscopic and crystallographic techniques :

- NMR : Confirm oxime formation via disappearance of the ketone carbonyl peak (~175 ppm in -NMR) and appearance of an oxime proton peak (~8–9 ppm in -NMR) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry, as demonstrated in spirocyclic THF scaffold studies .

- LC-MS : Monitor reaction progress and verify molecular ion peaks ([M+H] at m/z 229.2) .

Basic: What stability considerations apply to this compound during storage?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent Boc-group cleavage or oxime tautomerization .

- Solvent Compatibility : Avoid protic solvents (e.g., methanol) to reduce hydrolysis; use anhydrous dichloromethane or THF for long-term stability .

Advanced: How can enzyme-catalyzed reactions utilize this compound?

Methodological Answer:

ω-Transaminases (ω-TA) catalyze stereoselective amination of this compound:

- Reaction Setup : 0.1 mg/mL ω-TA, 25 mM D-Ala, 25 mM substrate in glycine-NaOH buffer (pH 8.5, 45°C) .

- Mutant Enzymes : Q192G mutant enhances conversion efficiency by 40% in certain substrates .

- Analytical Validation : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for oxime derivatives?

Methodological Answer:

Address discrepancies via:

- Substrate Purity : Validate starting material purity (>98%) using HPLC to exclude impurities affecting kinetics .

- Enzyme Source : Compare commercial vs. recombinant ω-TA activity (e.g., Arthrobacter sp. vs. Bacillus megaterium) .

- Replication : Reproduce conditions from conflicting studies (pH, co-solvents) to isolate variables .

Advanced: How are spirocyclic derivatives of this compound synthesized and applied?

Methodological Answer:

Spiro-THF Scaffolds :

- Grignard Addition : React N-Boc-3-pyrrolidinone with homoallyl magnesium bromide/CeCl to form tertiary alcohol intermediates .

- Oxidation : Use mCPBA for epoxidation, followed by acid-mediated cyclization to yield spiro-THF cores .

- Applications : These scaffolds serve as chiral building blocks for drug discovery (e.g., protease inhibitors) .

Advanced: What computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict oxime-metal binding energies (e.g., Cu, Ni) .

- Molecular Dynamics : Simulate ligand exchange kinetics in aqueous/organic biphasic systems .

- Validation : Cross-reference computational results with experimental IR (ν at 950–970 cm) and UV-Vis spectra .

Advanced: How do tautomeric forms of this compound influence its reactivity?

Methodological Answer:

- Tautomer Identification : Use -NMR to distinguish syn/anti oxime isomers (δ at 150–160 ppm for syn) .

- Reactivity Impact : Anti-tautomers favor nucleophilic additions (e.g., alkylation), while syn-tautomers dominate in cycloadditions .

- Control : Adjust solvent polarity (e.g., DMSO stabilizes syn) to bias tautomer distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.